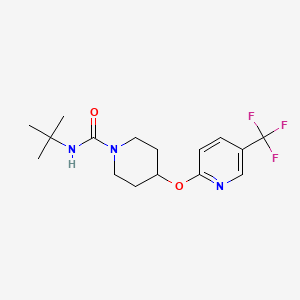

N-(tert-butyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3N3O2/c1-15(2,3)21-14(23)22-8-6-12(7-9-22)24-13-5-4-11(10-20-13)16(17,18)19/h4-5,10,12H,6-9H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISLNAXPKZGOHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tert-butyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide, with the CAS number 1421477-49-7, is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 345.36 g/mol

The compound features a piperidine ring linked to a pyridine moiety substituted with a trifluoromethyl group, which contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the piperidine scaffold. For instance:

- In vitro Studies : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In one study, derivatives with similar structural features exhibited EC values ranging from 0.010 to 0.090 μM against these cell lines .

Antiparasitic Activity

Another area of interest is the antiparasitic activity of related compounds. Research indicates that modifications in the piperidine structure can lead to varying degrees of efficacy against parasitic infections. For example, certain derivatives showed improved metabolic stability and activity against parasites, suggesting that structural optimization is key to enhancing biological effectiveness .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | EC (μM) | Remarks |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.010 | High potency against breast cancer cells |

| Anticancer | HepG2 | 0.090 | Moderate potency against liver cancer cells |

| Antiparasitic | Various Parasites | Varies | Structural modifications enhance activity |

Detailed Findings

- Antitumor Activity : A study synthesized various analogs based on the piperidine structure, revealing that certain substitutions significantly enhanced anticancer activity while maintaining low toxicity profiles .

- Metabolic Stability : Research has shown that compounds with trifluoromethyl substitutions exhibit improved metabolic stability in human liver microsomes, which is critical for their therapeutic potential .

- Structure-Activity Relationship (SAR) : The incorporation of polar functional groups has been shown to improve solubility and bioavailability without compromising activity. For instance, one derivative with a methoxy group retained significant activity while improving solubility compared to its parent compound .

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis :

Concentrated HCl (6M) at reflux (110°C) converts the amide to the corresponding carboxylic acid and tert-butylamine. -

Basic Hydrolysis :

NaOH (2M) in ethanol/water (1:1) at 80°C yields the sodium carboxylate intermediate .

Reaction Conditions Comparison

| Condition | Reagent | Temp (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl | 110 | Carboxylic acid | 85–90 | |

| Basic hydrolysis | 2M NaOH (EtOH/H₂O) | 80 | Sodium carboxylate | 75–80 |

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation or acylation. For instance:

-

Alkylation :

Treatment with methyl iodide (CH₃I) in THF at 0°C forms a quaternary ammonium salt . -

Acylation :

Reaction with acetyl chloride (AcCl) in dichloromethane (DCM) produces an N-acetyl derivative.

Key Reagents

-

Alkylating agents: CH₃I, benzyl bromide.

-

Acylating agents: AcCl, benzoyl chloride.

Pyridyl Ether Reactivity

-

Cleavage with HI :

Heating with hydroiodic acid (HI, 57%) at 150°C cleaves the ether to form pyridinol and a piperidine derivative .

Reduction Reactions

The carboxamide group can be reduced to a methylene amine using strong reducing agents:

Cross-Coupling Reactions

The pyridine ring can participate in cross-coupling if halogenated. While the parent compound lacks halogens, synthetic intermediates (e.g., bromopyridyl analogs) undergo:

Stability Under Acidic/ Basic Conditions

-

Acid Stability :

Stable in mild acids (e.g., acetic acid) but degrades in concentrated H₂SO₄ due to tert-butyl group cleavage. -

Base Stability :

Resists hydrolysis in weak bases (pH <10) but decomposes in strong bases (pH >12) .

Oxidation of the Piperidine Ring

The piperidine ring is oxidized to a piperidone using ruthenium catalysts:

Deprotection of the tert-Butyl Group

The tert-butyl carboxamide is cleaved with trifluoroacetic acid (TFA) in DCM (25°C, 2h), yielding the primary amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of N-(tert-butyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide with key analogs identified in the evidence:

Key Observations

Core Structure Variations :

- The target compound and redafamdastatum share a piperidine core, while ND-11543 and NCT-502 utilize piperazine. Piperazine derivatives often exhibit enhanced solubility and hydrogen-bonding capacity compared to piperidine .

- The tert-butyl group in the target compound may confer greater metabolic stability than the pyridazinyl group in redafamdastatum, though the latter’s extended conjugation (phenylmethylene) could enhance binding to FAAH .

Substituent Effects: Trifluoromethylpyridine: Present in all compounds, this group contributes to electron-withdrawing effects and resistance to oxidative metabolism.

Synthetic Complexity :

- Piperidine-based compounds (e.g., redafamdastatum) often require multi-step synthesis with moderate yields (e.g., 62% for ND-11543 ), while piperazine derivatives like NCT-502 show lower yields (26%) due to purification challenges .

Biological Activity: Redafamdastatum’s FAAH inhibition highlights the therapeutic relevance of piperidine-carboxamide scaffolds in neurological disorders .

Research Findings and Data Tables

Physicochemical Properties

| Property | Target Compound | Redafamdastatum | ND-11543 |

|---|---|---|---|

| Molecular Weight | ~433.4 (calculated) | 491.43 | 636.63 |

| LogP (Predicted) | ~3.5 | ~4.1 | ~4.8 |

| Key Functional Groups | tert-butyl, CF₃-py | Pyridazinyl, CF₃-py | CF₃-py, imidazothiazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.